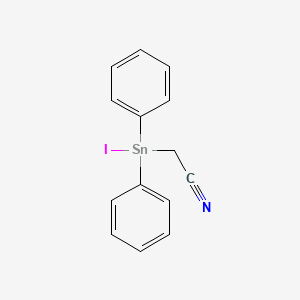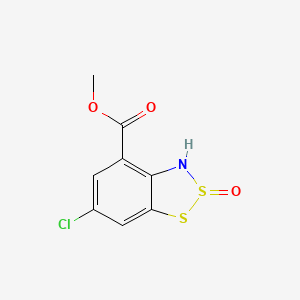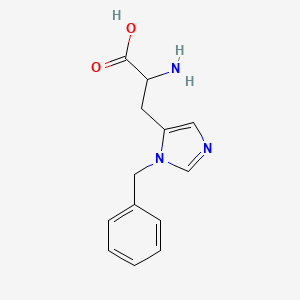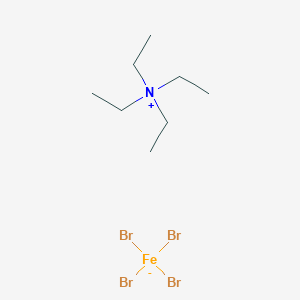![molecular formula C36H35CrN6O8S2 B13732396 Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen CAS No. 38833-00-0](/img/structure/B13732396.png)
Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is primarily used as a dye and pigment in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen involves the reaction of 4-nitrophenylhydrazine with 2-hydroxy-1-naphthaldehyde to form an azo compound. This intermediate is then reacted with chromate salts under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes where the reactants are mixed in specific ratios and subjected to controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: It can be reduced to form lower oxidation states of chromium.
Substitution: The azo groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions may yield lower oxidation states .
Wissenschaftliche Forschungsanwendungen
Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye and pigment in textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen involves its interaction with various molecular targets and pathways. The compound’s azo groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . Additionally, the chromate moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Solvent Black 34: Another name for the same compound.
Acid Black 63: A similar azo dye with different substituents.
Chromate(1-), bis(1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolato(2-))-, hydrogen: A closely related compound with nitro groups instead of hydroxy groups.
Uniqueness
Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen is unique due to its specific combination of azo and chromate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific dyeing and staining characteristics .
Eigenschaften
CAS-Nummer |
38833-00-0 |
|---|---|
Molekularformel |
C36H35CrN6O8S2 |
Molekulargewicht |
795.8 g/mol |
IUPAC-Name |
chromium(3+);4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide;methanolate;4-methyl-3-[(2-methylnaphthalen-1-yl)diazenyl]benzenesulfonimidate |
InChI |
InChI=1S/C18H17N3O2S.C16H13N3O4S.2CH3O.Cr/c1-12-8-10-15(24(19,22)23)11-17(12)20-21-18-13(2)7-9-14-5-3-4-6-16(14)18;17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;2*1-2;/h3-11H,1-2H3,(H2,19,22,23);1-9,20-21H,(H2,17,22,23);2*1H3;/q;;2*-1;+3/p-1 |
InChI-Schlüssel |
CHDAGFVTOMIKBQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=N)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)C.C[O-].C[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


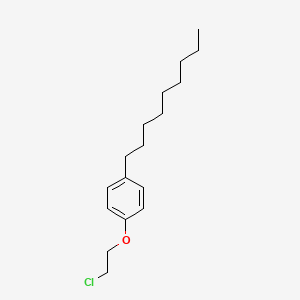
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
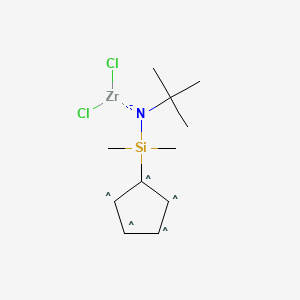

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
